molecular formula C23H21N3O3S3 B11967369 N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B11967369
M. Wt: 483.6 g/mol
InChI Key: HLAXNGDTSVIERR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a naphthylmethyl group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced through a nucleophilic substitution reaction using naphthalen-1-ylmethyl chloride and a suitable nucleophile.

    Coupling with the Dimethoxyphenyl Group: The final step involves coupling the intermediate with 3,4-dimethoxyphenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group, potentially yielding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorosulfonic acid, or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways, leading to modulation of biological processes.

    Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethoxyphenyl)-2-({5-[(phenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
  • **N-(3,4-dimethoxyphenyl)-2-({5-[(2-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Uniqueness

N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to the presence of both the naphthalen-1-ylmethyl group and the thiadiazole ring, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and improve its stability under various conditions.

Properties

Molecular Formula

C23H21N3O3S3

Molecular Weight

483.6 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H21N3O3S3/c1-28-19-11-10-17(12-20(19)29-2)24-21(27)14-31-23-26-25-22(32-23)30-13-16-8-5-7-15-6-3-4-9-18(15)16/h3-12H,13-14H2,1-2H3,(H,24,27)

InChI Key

HLAXNGDTSVIERR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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